10-Oxo Docetaxel

Beschreibung

Eigenschaften

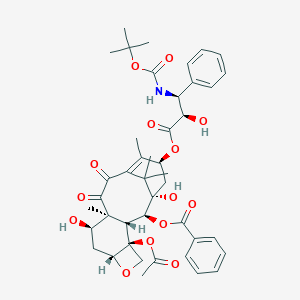

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,32+,33-,35-,41+,42-,43+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLQDWANVNOXBK-JSBGVCCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167472 |

Source

|

| Record name | 4-epi-6-Oxodocetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162784-72-7 |

Source

|

| Record name | 4-epi-6-Oxodocetaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162784727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-epi-6-Oxodocetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPI-6-OXODOCETAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23YRN771SO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 10-Oxo Docetaxel from 10-Deacetyl Baccatin III: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the semi-synthesis of 10-Oxo Docetaxel, a significant derivative and impurity of the anticancer drug Docetaxel, starting from the readily available precursor 10-deacetyl baccatin (B15129273) III (10-DAB III). The synthesis involves a multi-step process encompassing selective protection, oxidation, side-chain coupling, and deprotection. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic pathway and experimental workflow.

Introduction

Docetaxel is a clinically important antineoplastic agent belonging to the taxane (B156437) family of drugs. Its semi-synthesis from 10-deacetyl baccatin III, which can be extracted from the needles of the European yew tree (Taxus baccata), is a crucial process in its commercial production. 10-Oxo Docetaxel, also known as Docetaxel EP Impurity B, is a key related substance and a potential intermediate in the synthesis of novel taxoid analogs.[1][2][3] Understanding its synthesis is vital for process optimization, impurity profiling, and the development of new anticancer agents.

The core of the synthesis of 10-Oxo Docetaxel from 10-DAB III lies in the selective oxidation of the C10 hydroxyl group to a ketone. This transformation requires a strategic application of protecting groups to shield other reactive hydroxyl groups within the complex baccatin core.

Overall Synthetic Strategy

The synthesis of 10-Oxo Docetaxel from 10-DAB III can be outlined in the following four key stages:

-

Selective Protection of the C7 Hydroxyl Group: The C7 hydroxyl group of 10-DAB III is more sterically hindered than the C10 hydroxyl group, but its protection is essential to direct the subsequent oxidation to the desired position. The triethylsilyl (TES) group is a commonly employed protecting group for this purpose due to its relative stability and ease of removal under specific conditions.

-

Oxidation of the C10 Hydroxyl Group: With the C7 position protected, the C10 hydroxyl group is selectively oxidized to a ketone. This is the pivotal step in forming the 10-oxo moiety. Mild and selective oxidizing agents are required to prevent over-oxidation or degradation of the sensitive taxane core.

-

Esterification at the C13 Hydroxyl Group: The hydroxyl group at the C13 position is then esterified with a suitably protected side chain, typically (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid or a derivative thereof.

-

Deprotection: The final step involves the removal of the protecting group at the C7 position (and any protecting groups on the side chain) to yield the final product, 10-Oxo Docetaxel.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Selective Protection of the C7-Hydroxyl Group of 10-DAB III

The selective protection of the C7 hydroxyl group is achieved using triethylsilyl chloride (TESCl) in the presence of a base, such as pyridine (B92270) or imidazole.

Protocol:

-

Dissolve 10-deacetylbaccatin III (1 equivalent) in anhydrous pyridine at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylsilyl chloride (1.5-2.0 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 7-O-TES-10-deacetylbaccatin III.

| Parameter | Value |

| Reactants | 10-deacetylbaccatin III, Triethylsilyl chloride |

| Solvent | Pyridine |

| Base | Pyridine |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 85-95% |

Step 2: Oxidation of the C10-Hydroxyl Group

The selective oxidation of the C10 hydroxyl group of 7-O-TES-10-deacetylbaccatin III can be accomplished using mild oxidizing agents such as Dess-Martin periodinane (DMP) or via a Swern oxidation.

Protocol using Dess-Martin Periodinane (DMP):

-

Dissolve 7-O-TES-10-deacetylbaccatin III (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

-

Add Dess-Martin periodinane (1.5-2.0 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield 7-O-TES-10-oxo-10-deacetylbaccatin III.

| Parameter | Value |

| Reactant | 7-O-TES-10-deacetylbaccatin III |

| Oxidizing Agent | Dess-Martin Periodinane (DMP)[4][5] |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Alternative Protocol using Swern Oxidation:

-

In a two-necked flask under an inert atmosphere, dissolve oxalyl chloride (2.0 equivalents) in anhydrous DCM and cool to -78 °C.

-

Add a solution of dimethyl sulfoxide (B87167) (DMSO) (4.0 equivalents) in DCM dropwise, maintaining the temperature below -60 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of 7-O-TES-10-deacetylbaccatin III (1 equivalent) in DCM dropwise.

-

Stir the reaction for 1-2 hours at -78 °C.

-

Add triethylamine (B128534) (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Value |

| Reactant | 7-O-TES-10-deacetylbaccatin III |

| Oxidizing System | Oxalyl chloride, DMSO, Triethylamine[6][7] |

| Solvent | Dichloromethane (DCM) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 3-4 hours |

| Typical Yield | 80-90% |

Step 3: Coupling with the Side Chain

The esterification of the C13 hydroxyl group of the 10-oxo baccatin derivative is typically achieved using a protected (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid side chain, often activated as a β-lactam or coupled directly using a coupling agent.

Protocol using a Coupling Agent (e.g., DCC/DMAP):

-

Dissolve 7-O-TES-10-oxo-10-deacetylbaccatin III (1 equivalent) and the protected side chain (1.5-2.0 equivalents) in an anhydrous solvent such as toluene (B28343) or THF.

-

Add 4-dimethylaminopyridine (B28879) (DMAP) (0.5 equivalents) to the solution.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the dicyclohexylurea byproduct.

-

Dilute the filtrate with an organic solvent and wash with dilute acid and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the protected 10-Oxo Docetaxel.

| Parameter | Value |

| Reactants | 7-O-TES-10-oxo-10-deacetylbaccatin III, Protected Side Chain |

| Coupling Agents | DCC, DMAP |

| Solvent | Toluene or THF |

| Temperature | Room temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Step 4: Deprotection

The final step involves the removal of the triethylsilyl protecting group from the C7 position to yield 10-Oxo Docetaxel. This is typically achieved under acidic conditions.

Protocol:

-

Dissolve the protected 10-Oxo Docetaxel (1 equivalent) in a mixture of acetonitrile (B52724) and pyridine.

-

Cool the solution to 0 °C.

-

Add a solution of hydrofluoric acid-pyridine complex (HF-Py) dropwise.

-

Stir the reaction at 0 °C for 8-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

| Parameter | Value |

| Reactant | Protected 10-Oxo Docetaxel |

| Deprotecting Agent | Hydrofluoric acid-pyridine complex (HF-Py) |

| Solvent | Acetonitrile/Pyridine |

| Temperature | 0 °C |

| Reaction Time | 8-12 hours |

| Typical Yield | 80-90% |

Chemical Structures and Transformations

The following diagram illustrates the chemical transformations involved in the synthesis of 10-Oxo Docetaxel from 10-DAB III.

Conclusion

This technical guide has detailed a robust and efficient semi-synthetic route to 10-Oxo Docetaxel from 10-deacetyl baccatin III. The presented protocols, based on established methodologies in taxane chemistry, provide a clear pathway for researchers and drug development professionals. The strategic use of protecting groups and mild, selective oxidation conditions are paramount to the success of this synthesis. The information contained herein serves as a valuable resource for the preparation of 10-Oxo Docetaxel for use as an analytical standard, a research tool, or as a starting material for the development of novel taxoid-based therapeutic agents.

References

- 1. Docetaxel EP Impurity B | 167074-97-7 | SynZeal [synzeal.com]

- 2. theclinivex.com [theclinivex.com]

- 3. 10-Oxo Docetaxel | 167074-97-7 [chemicalbook.com]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. Swern Oxidation [organic-chemistry.org]

chemical properties and structure of 10-Oxo Docetaxel

An In-depth Technical Guide to 10-Oxo Docetaxel (B913)

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 10-Oxo Docetaxel. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. 10-Oxo Docetaxel, also known as Docetaxel Impurity B, is a taxoid and a known degradation product of the chemotherapy agent Docetaxel.[1][2][3][4][5][6] It is recognized for its anti-tumor properties.[1][2][3]

Chemical Properties and Structure

10-Oxo Docetaxel is a complex organic molecule derived from the paclitaxel (B517696) family. Its defining structural feature, relative to Docetaxel, is the oxidation at the C-10 position, resulting in a ketone group. This modification influences its chemical and physical properties.

Physicochemical Properties

The key physicochemical properties of 10-Oxo Docetaxel are summarized in the table below. These parameters are crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 167074-97-7 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₄₃H₅₁NO₁₄ | [1][2][3][4][5][6][7][8][10] |

| Molecular Weight | 805.86 g/mol | [1][2][3][4][6][7][8][10] |

| Appearance | White to pale yellow solid | [2][3] |

| Melting Point | 152-158 °C | [2] |

| Boiling Point | 887.3 ± 65.0 °C (Predicted) | [2] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [2][7] |

| pKa | 11.19 ± 0.46 (Predicted) | [2] |

| Purity | ≥85% to ≥98% | [5][11] |

Solubility and Stability

The solubility and stability profile of a compound is critical for both its biological activity and its viability as a pharmaceutical product.

| Property | Description | Source |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO (10 mM). Considered insoluble in water. | [2][5][7][8] |

| Stability | Stable for ≥ 4 years when stored as a solid at -20°C. It is known to be unstable in solution, where it may epimerize, and is also hygroscopic. | [2][5] |

| Storage | Recommended storage at -20°C or under an inert atmosphere at 2-8°C. | [2][5][6][8] |

Chemical Structure

The structural relationship between Docetaxel and its 10-Oxo derivative is illustrated below. The oxidation of the hydroxyl group at the C-10 position to a carbonyl group is the key transformation.

Caption: Transformation of Docetaxel to 10-Oxo Docetaxel.

Biological Activity

10-Oxo Docetaxel is classified as a microtubule/tubulin inhibitor, sharing a mechanism of action with its parent compound, Docetaxel.[3][8] These agents disrupt the normal function of the cellular cytoskeleton, which is critical for cell division (mitosis).

Mechanism of Action: Microtubule Stabilization

The primary mechanism of action for taxane (B156437) compounds involves interference with microtubule dynamics.

-

Binding: The compound binds to the β-tubulin subunit of microtubules.

-

Stabilization: This binding event stabilizes the microtubule polymer, preventing its depolymerization into tubulin dimers.

-

Mitotic Arrest: The resulting overly stable and non-functional microtubules disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.

-

Apoptosis: Unable to complete mitosis, the cancer cell undergoes programmed cell death (apoptosis).

Caption: Simplified signaling pathway for 10-Oxo Docetaxel.

Experimental Protocols

Detailed experimental protocols are essential for the accurate identification, quantification, and characterization of 10-Oxo Docetaxel. The following are representative methodologies based on standard analytical techniques for taxane compounds.

Protocol: Identification and Quantification by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for identifying and quantifying 10-Oxo Docetaxel in a sample of Docetaxel.

-

Objective: To separate, identify, and quantify 10-Oxo Docetaxel from its parent drug.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-20 min: 30% B to 70% B

-

20-25 min: 70% B to 90% B

-

25-30 min: Hold at 90% B

-

30-35 min: 90% B to 30% B

-

35-40 min: Re-equilibration at 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter before injection.

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject a standard solution of 10-Oxo Docetaxel to determine its retention time.

-

Inject the Docetaxel sample.

-

Identify the 10-Oxo Docetaxel peak in the sample chromatogram by comparing retention times.

-

Quantify the impurity using the area normalization method or by creating a calibration curve with standards of known concentration.

-

Protocol: Structural Confirmation by LC-MS

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of 10-Oxo Docetaxel by determining its mass-to-charge ratio.

-

Objective: To confirm the molecular weight of the impurity peak corresponding to 10-Oxo Docetaxel.

-

Instrumentation: LC-MS system (e.g., with an Electrospray Ionization - ESI source).

-

LC Method: Use the HPLC method described in Protocol 3.1.

-

MS Parameters (ESI Positive Mode):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Scan Range: m/z 100-1000

-

-

Procedure:

-

Perform the LC separation as previously described.

-

Direct the column eluent into the ESI-MS source.

-

Acquire the mass spectrum for the peak corresponding to the retention time of 10-Oxo Docetaxel.

-

Confirm the presence of the [M+H]⁺ ion (expected m/z ≈ 806.9) and other potential adducts (e.g., [M+Na]⁺).

-

Caption: Workflow for the identification of 10-Oxo Docetaxel.

References

- 1. scbt.com [scbt.com]

- 2. 10-Oxo Docetaxel | 167074-97-7 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 10-Oxo Docetaxel | C43H51NO14 | CID 46782641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. invivochem.net [invivochem.net]

- 7. CAS # 167074-97-7, 10-Oxo docetaxel - chemBlink [chemblink.com]

- 8. 10-Oxo Docetaxel - Immunomart [immunomart.com]

- 9. 10-Oxo docetaxel | 167074-97-7 | FO26648 | Biosynth [biosynth.com]

- 10. 10-Oxo docetaxel (with exact weight protocol) | C43H51NO14 | CID 118855601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Core Mechanism of 10-Oxo Docetaxel in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

10-Oxo Docetaxel (B913) is a novel taxoid compound and a key intermediate in the synthesis of the widely used chemotherapeutic agent, Docetaxel.[1][2] While direct and extensive research on 10-Oxo Docetaxel is still emerging, its structural similarity to Docetaxel provides a strong basis for understanding its mechanism of action. This guide synthesizes the current knowledge, drawing parallels from Docetaxel and data from the closely related analogue, 10-oxo-7-epidocetaxel, to provide a comprehensive overview of its anticipated anti-neoplastic activities. The primary mechanism is believed to be the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[1][3]

Core Mechanism of Action: Microtubule Stabilization

Similar to other taxanes, the fundamental mechanism of action of 10-Oxo Docetaxel is presumed to be the stabilization of microtubules within cancer cells.[1]

-

Binding to β-Tubulin: Taxanes bind to the β-tubulin subunit of microtubules.[3][4] This binding event promotes the polymerization of tubulin dimers into microtubules and, crucially, prevents their depolymerization.[3]

-

Disruption of Microtubule Dynamics: Microtubules are highly dynamic structures that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[3] By locking microtubules in a stable, non-functional state, 10-Oxo Docetaxel disrupts the delicate equilibrium of microtubule assembly and disassembly.[3]

-

Formation of Microtubule Bundles: The stabilization leads to the formation of abnormal bundles of microtubules, which are incapable of performing their normal cellular functions.[3]

Cellular Consequences of Microtubule Stabilization

The disruption of microtubule function triggers a cascade of events within the cancer cell, ultimately leading to its demise.

Cell Cycle Arrest at G2/M Phase

The inability of the mitotic spindle to form and function correctly due to stabilized microtubules leads to an arrest of the cell cycle in the G2/M phase.[5][6] The cell is unable to properly segregate its chromosomes and cannot proceed through mitosis.[3] Studies on the related compound 10-oxo-7-epidocetaxel have shown that it causes a significant arrest of cells in the G2-M phase.[7]

Induction of Apoptosis

Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death. The apoptotic cascade initiated by taxanes like Docetaxel, and presumably 10-Oxo Docetaxel, involves several key signaling pathways:

-

Bcl-2 Family Proteins: Docetaxel has been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes apoptosis.[5][8] It can also lead to the downregulation of other anti-apoptotic proteins like Bcl-xL.[5]

-

Caspase Activation: The apoptotic pathway culminates in the activation of caspases, a family of proteases that execute the dismantling of the cell.[9] Docetaxel treatment has been shown to lead to the cleavage and activation of caspase-3, caspase-7, caspase-8, and caspase-9 in various cancer cell lines.[9][10]

-

Reactive Oxygen Species (ROS) Generation: Docetaxel can induce the production of reactive oxygen species (ROS) within cancer cells, which can cause oxidative damage and further contribute to the apoptotic process.[3][11]

Below is a diagram illustrating the proposed signaling pathway for 10-Oxo Docetaxel-induced apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 4. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different docetaxel-induced apoptotic pathways are present in prostate cancer cell lines LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Docetaxel inhibits SMMC-7721 human hepatocellular carcinoma cells growth and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Anti-Tumor Activity of 10-Oxo Docetaxel

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-tumor activity of 10-Oxo Docetaxel (B913) is limited in publicly available literature. This guide summarizes the available information, relying significantly on data from its closely related analogue, 10-oxo-7-epidocetaxel, as a surrogate to provide insights into its potential efficacy. All data derived from this analogue is clearly indicated.

Introduction

10-Oxo Docetaxel is a novel taxoid and a known impurity and synthetic intermediate of Docetaxel, a prominent member of the taxane (B156437) family of chemotherapeutic agents.[1][2] Taxanes are a cornerstone in the treatment of various solid tumors, exerting their cytotoxic effects by disrupting microtubule dynamics.[1] While comprehensive preclinical data for 10-Oxo Docetaxel is not extensively documented, studies on the closely related compound, 10-oxo-7-epidocetaxel, suggest that the 10-oxo moiety may contribute to significant anti-tumor properties.[1][3] This technical guide provides a consolidated overview of the preliminary anti-tumor activity, proposed mechanism of action, and relevant experimental protocols, drawing from available research on 10-Oxo Docetaxel and its analogues.

Proposed Mechanism of Action

The primary mechanism of action for Docetaxel involves the stabilization of microtubules, which disrupts the normal process of cell division and ultimately leads to apoptotic cell death.[1] Due to its structural similarity, it is highly probable that 10-Oxo Docetaxel shares this fundamental mechanism.[1] The process involves:

-

Binding to β-tubulin: Taxanes bind to the β-tubulin subunit of microtubules.

-

Promotion of microtubule assembly: This binding promotes the polymerization of tubulin into stable, non-functional microtubules.

-

Inhibition of depolymerization: The dynamic process of microtubule disassembly is inhibited.

-

Mitotic arrest: The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase.

-

Induction of apoptosis: The sustained mitotic block triggers programmed cell death.

Differences in potency between Docetaxel and its derivatives may arise from variations in their binding affinity to β-tubulin or altered cellular uptake and efflux dynamics.[1]

Quantitative Data on Anti-Tumor Activity

Table 1: In Vitro Anti-proliferative and Anti-metastatic Activity

(Data extracted from studies on 10-oxo-7-epidocetaxel)[1][3]

| Compound | Assay | Key Findings | Reference |

| 10-oxo-7-epidocetaxel (10-O-7ED) | Anti-proliferative | Caused significantly higher cytotoxicity at 48 and 72 hours compared to 22 hours. | [1][3] |

| 10-oxo-7-epidocetaxel (10-O-7ED) | Anti-metastatic | Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. | [1][3] |

| Docetaxel (TXT) | Anti-proliferative / Anti-metastatic | Standard cytotoxic agent used for comparison. | [1][3] |

Table 2: In Vivo Anti-metastatic Efficacy in B16F10 Melanoma Model

(Data extracted from a therapeutic study on 10-oxo-7-epidocetaxel)[3]

| Treatment Group | Parameter | Result | Significance | Reference |

| Control | Number of surface metastatic nodules | 348 ± 56 | - | [3] |

| 10-oxo-7-epidocetaxel (10-O-7ED) | Number of surface metastatic nodules | 107 ± 49 | ***p < 0.0001 vs. Control | [3] |

| Control | Body Weight Change | Significant weight loss by day 20 (*p < 0.05) | - | [3] |

| 10-oxo-7-epidocetaxel (10-O-7ED) | Body Weight Change | ~4% increase in mean group weight | No toxicity observed | [3] |

Table 3: Cell Cycle Arrest Analysis

(Data extracted from studies on 10-oxo-7-epidocetaxel)[3]

| Compound | Effect on Cell Cycle | Reference |

| Docetaxel (TXT) | Caused more arrest of cells in the S phase. | [3] |

| 10-oxo-7-epidocetaxel (10-O-7ED) | Arrested more cells at the G2-M phase at lower concentrations. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of taxane analogues.

In Vitro Anti-Proliferative Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., B16F10 melanoma) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 10-oxo-7-epidocetaxel or Docetaxel) for different time intervals (e.g., 22, 48, and 72 hours).

-

MTT Addition: Following the incubation period, the culture medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for the metabolization of MTT by viable cells into formazan (B1609692) crystals.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

In Vitro Anti-Metastatic Assay (Transwell Invasion Assay)

This assay evaluates the ability of a compound to inhibit the invasion and migration of cancer cells.

-

Cell Seeding: Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert.

-

Compound Treatment: The cells are treated with the test compounds (e.g., 10-oxo-7-epidocetaxel or Docetaxel).

-

Incubation: The plate is incubated to allow for cell invasion through the Matrigel matrix towards a chemoattractant in the lower chamber.

-

Cell Staining and Counting: Non-invading cells are removed from the upper surface of the insert. The invading cells on the lower surface are fixed, stained, and counted under a microscope.

In Vivo Anti-metastatic Tumor Model

This protocol describes a common model for evaluating the in vivo efficacy of anti-cancer agents against metastasis.

-

Animal Model: A suitable animal model, such as C57BL/6 mice, is used.

-

Tumor Cell Inoculation: A metastatic cancer cell line, for example, B16F10 melanoma cells, is injected intravenously to establish experimental lung metastases.

-

Treatment Regimen: Following tumor cell inoculation, animals are treated with the test compound (e.g., 10-oxo-7-epidocetaxel) or a vehicle control according to a predefined schedule and dosage.

-

Monitoring: Animals are monitored for signs of toxicity, and body weight is recorded regularly.

-

Endpoint Analysis: At the end of the study period, animals are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted.

-

Histopathological Analysis: Lung tissues can be further processed for histopathological examination to confirm the presence of metastatic lesions.

Conclusion and Future Directions

The preliminary data available for 10-oxo-7-epidocetaxel suggests that the 10-oxo functional group on the docetaxel scaffold may confer potent anti-tumor and particularly anti-metastatic properties, potentially with an improved toxicity profile.[3] However, a direct and comprehensive evaluation of 10-Oxo Docetaxel is necessary to substantiate these preliminary findings.

Future research should focus on:

-

Direct In Vitro Cytotoxicity Screening: Head-to-head studies of 10-Oxo Docetaxel against Docetaxel across a panel of diverse cancer cell lines to determine and compare their IC50 values.

-

Detailed Mechanistic Studies: Elucidation of the precise molecular interactions with tubulin and other potential cellular targets.

-

In Vivo Efficacy and Toxicity: Comprehensive in vivo studies in various tumor models to assess the therapeutic index of 10-Oxo Docetaxel.

-

Pharmacokinetic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of 10-Oxo Docetaxel.

Such studies will be crucial in determining the therapeutic potential of 10-Oxo Docetaxel and guiding its future preclinical and clinical development.[1]

References

10-Oxo Docetaxel: A Comprehensive Technical Guide on its Role as a Docetaxel Intermediate and Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docetaxel (B913), a potent anti-neoplastic agent, is a cornerstone of various chemotherapy regimens. Its efficacy is intrinsically linked to its purity and the profile of any related substances. Among these, 10-Oxo Docetaxel emerges as a critical compound, functioning both as a key intermediate in certain synthetic routes and as a significant impurity in the final drug product. This technical guide provides an in-depth analysis of 10-Oxo Docetaxel, detailing its synthesis, analytical quantification, and its potential impact on the therapeutic action of docetaxel. Particular focus is placed on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Introduction

Docetaxel is a semi-synthetic taxane, derived from 10-deacetylbaccatin III (10-DAB), a natural precursor extracted from the needles of the European yew tree (Taxus baccata)[1]. Its mechanism of action involves the stabilization of microtubules, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest and apoptosis[2]. The manufacturing process of docetaxel is a multi-step procedure that can generate various process-related impurities and degradation products[3]. 10-Oxo Docetaxel, also known as Docetaxel EP Impurity B, is a prominent impurity formed through the oxidation of the hydroxyl group at the C-10 position of the docetaxel molecule[3][4]. Understanding the formation, quantification, and biological activity of 10-Oxo Docetaxel is paramount for ensuring the quality, safety, and efficacy of docetaxel formulations.

Synthesis and Formation of 10-Oxo Docetaxel

10-Oxo Docetaxel can be formed during the synthesis of docetaxel or as a degradation product. While it is often an undesired byproduct, its controlled synthesis is crucial for its use as a reference standard in analytical methods.

Formation as a Process-Related Impurity and Degradation Product

The primary route to 10-Oxo Docetaxel formation is the oxidation of the C-10 hydroxyl group of docetaxel[3]. This can occur during the manufacturing process, particularly under oxidative conditions, or upon storage of the drug substance and its formulations. Forced degradation studies have shown that 10-Oxo Docetaxel is a significant degradation product under oxidative stress[5].

Experimental Protocol: Synthesis of 10-Oxo Docetaxel (Oxidation of Docetaxel)

A general method for the preparation of 10-Oxo Docetaxel involves the controlled oxidation of docetaxel.

Materials:

-

Docetaxel

-

Oxidizing agent (e.g., Dess-Martin periodinane, pyridinium (B92312) chlorochromate)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

Dissolve docetaxel in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a stoichiometric equivalent of the oxidizing agent to the solution.

-

Stir the reaction mixture at 0°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution for Dess-Martin periodinane).

-

Extract the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) to yield pure 10-Oxo Docetaxel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

dot

Caption: Workflow for the synthesis of 10-Oxo Docetaxel.

Quantitative Analysis of 10-Oxo Docetaxel

Accurate quantification of 10-Oxo Docetaxel is essential for quality control of docetaxel. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

HPLC Method for the Determination of Docetaxel and its Impurities

A validated stability-indicating RP-HPLC method is crucial for separating and quantifying 10-Oxo Docetaxel from docetaxel and other related substances.

Table 1: HPLC Chromatographic Conditions

| Parameter | Specification |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile (B52724) and water (with or without a modifier like acetic acid or formic acid) |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40°C |

Quantitative Data from Forced Degradation Studies

Forced degradation studies provide valuable information on the formation of 10-Oxo Docetaxel under various stress conditions.

Table 2: Formation of Docetaxel Impurities under Forced Degradation

| Stress Condition | Major Impurities Formed |

| Acidic (e.g., 0.1N HCl) | 7-Epi-docetaxel |

| Basic (e.g., 0.1N NaOH) | 10-Deacetyl baccatin (B15129273) III, 7-Epi-10-deacetyl baccatin III, 7-Epi-docetaxel, 7-Epi-10-oxo-docetaxel |

| Oxidative (e.g., 3% H₂O₂) | 10-Oxo-docetaxel , 7-Epi-10-oxo-docetaxel |

| Thermal (e.g., 80°C) | 7-Epi-docetaxel and other minor impurities |

| Photolytic | Minimal degradation |

Data compiled from multiple sources.[5]

Experimental Protocol: HPLC Analysis of Docetaxel and 10-Oxo Docetaxel

Materials:

-

Docetaxel sample

-

10-Oxo Docetaxel reference standard

-

HPLC grade acetonitrile and water

-

Acetic acid or formic acid

-

Diluent (e.g., acetonitrile:water 50:50 v/v)

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the 10-Oxo Docetaxel reference standard in the diluent to prepare a stock solution of known concentration. Prepare a series of dilutions to construct a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the docetaxel sample in the diluent to a suitable concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system using the conditions outlined in Table 1.

-

Quantification: Identify the 10-Oxo Docetaxel peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of 10-Oxo Docetaxel in the sample using the calibration curve generated from the standard solutions.

dot

Caption: Workflow for the HPLC analysis of 10-Oxo Docetaxel.

Biological Activity and Impact on Efficacy

The presence of 10-Oxo Docetaxel as an impurity raises questions about its own biological activity and its potential to affect the overall efficacy of docetaxel. While direct comparative studies on 10-Oxo Docetaxel are limited, research on the structurally similar compound, 10-oxo-7-epidocetaxel, provides valuable insights.

Cytotoxicity of 10-Oxo Docetaxel Derivatives

A study on 10-oxo-7-epidocetaxel (10-O-7ED) demonstrated that it possesses significant cytotoxic and anti-metastatic activity, in some cases exceeding that of docetaxel.

Table 3: Comparative in vitro Activity of Docetaxel and a 10-Oxo Derivative

| Compound | Cell Lines | Observation |

| Docetaxel (TXT) | A549 (lung), B16F10 (melanoma) | Standard cytotoxic agent. Caused more S-phase cell cycle arrest. |

| 10-oxo-7-epidocetaxel (10-O-7ED) | A549 (lung), B16F10 (melanoma) | Showed significantly higher cytotoxicity after 48 and 72 hours and increased in vitro anti-metastatic activity compared to docetaxel. Caused more G2-M phase arrest. |

This data suggests that the 10-oxo moiety does not necessarily diminish cytotoxic potential and may even enhance certain anti-cancer properties.

Docetaxel's Mechanism of Action and Potential for Interference

Docetaxel's primary mechanism of action is the stabilization of microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[2]. This process is regulated by a complex signaling cascade. A key event in docetaxel-induced apoptosis is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates it. This phosphorylation is mediated by the Raf-1 kinase[6]. The activation of Raf-1 by microtubule-disrupting agents appears to be a crucial step in initiating the apoptotic cascade[6]. Some studies also suggest the involvement of the mitogen-activated protein kinase (MAPK) pathway in modulating docetaxel-induced apoptosis[1].

Given its structural similarity, it is plausible that 10-Oxo Docetaxel also interacts with microtubules. However, the modification at the C-10 position could alter its binding affinity and subsequent downstream signaling, potentially impacting the overall therapeutic outcome.

dot

References

- 1. geneticsmr.org [geneticsmr.org]

- 2. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Docetaxel EP Impurity B | 167074-97-7 | SynZeal [synzeal.com]

- 5. benchchem.com [benchchem.com]

- 6. Raf-1/bcl-2 phosphorylation: a step from microtubule damage to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Relevance of 10-Oxo Docetaxel: A Technical Guide for Researchers

An In-depth Examination of a Key Docetaxel (B913) Intermediate and Its Potential Pharmacological Impact

Abstract

Docetaxel, a cornerstone of chemotherapy regimens for a multitude of solid tumors, undergoes metabolic processing and can contain various impurities from its semi-synthetic manufacturing process. Among these related compounds is 10-Oxo Docetaxel, a novel taxoid that serves as an intermediate in the synthesis of Docetaxel and is also known as a potential impurity.[1][2][3][4] While its role as a synthetic precursor is well-established, its biological relevance—particularly its formation in vivo, pharmacological activity, and clinical implications—remains an area of active investigation and some speculation. This technical guide provides a comprehensive overview of the current understanding of 10-Oxo Docetaxel, tailored for researchers, scientists, and drug development professionals. We will delve into its formation, compare its putative activity to its parent compound, and provide detailed experimental protocols for its further study.

Formation and Metabolism of Docetaxel and the Origin of 10-Oxo Docetaxel

The principal route of Docetaxel metabolism in humans is hepatic, mediated primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6][7][8][9][10] This process involves the hydroxylation of the tert-butyl group on the C13 side chain, leading to several metabolites that are generally considered to be therapeutically less effective than the parent drug.[6][10] There is currently no direct evidence to suggest that 10-Oxo Docetaxel is a significant biological metabolite of Docetaxel in vivo. Instead, its presence is attributed to the semi-synthetic manufacturing process where it serves as an intermediate, or as a degradation product within Docetaxel formulations.[1][2][3][4]

The conversion of the hydroxyl group at the C-10 position of the taxane (B156437) core to a ketone group represents a significant chemical modification.[11] The biological relevance of 10-Oxo Docetaxel, therefore, is primarily linked to its potential presence as an impurity in clinical formulations of Docetaxel, which necessitates an understanding of its own pharmacological profile.

Pharmacological Activity: A Comparative Perspective

Direct, head-to-head comparative studies detailing the cytotoxicity of 10-Oxo Docetaxel versus Docetaxel are limited in publicly available literature. However, some sources describe 10-Oxo Docetaxel as a novel taxoid with "remarkable anti-tumor properties".[2][3][4] The primary mechanism of action for Docetaxel is the stabilization of microtubules, which disrupts the normal process of cell division and ultimately leads to apoptotic cell death.[1] It is highly probable that 10-Oxo Docetaxel, due to its structural similarity, shares this fundamental mechanism.[1]

Insight into the potential activity of 10-Oxo Docetaxel can be gleaned from studies on a closely related analogue, 10-oxo-7-epidocetaxel. Research has shown that 10-oxo-7-epidocetaxel exhibits significantly higher in vitro anti-metastatic activity and cytotoxicity compared to Docetaxel.[1][12][13] This suggests that the 10-oxo moiety may not diminish, and could potentially enhance, the anti-cancer properties of the taxane scaffold.

Quantitative Data Summary

The following table summarizes the available comparative data. It is important to note the absence of direct quantitative values for 10-Oxo Docetaxel, highlighting a key area for future research.

| Compound | Cell Line(s) | Endpoint | Result | Reference(s) |

| 10-oxo-7-epidocetaxel | B16F10 | Cytotoxicity (in vitro) | Significantly higher cytotoxicity after 48 and 72 hours compared to Docetaxel. | [1][12][13] |

| B16F10 | Anti-metastatic activity (in vitro) | Significantly increased anti-metastatic activity compared to Docetaxel. | [1][12][13] | |

| B16F10 | Cell Cycle Arrest | Arrested more cells at the G2-M phase compared to Docetaxel at lower concentrations. | [12][13] | |

| Docetaxel | H460 (2D) | IC50 | 1.41 µM | [14] |

| A549 (2D) | IC50 | 1.94 µM | [14] | |

| H1650 (2D) | IC50 | 2.70 µM | [14] | |

| SQUU-A (OSCC) | IC50 (48h) | Not specified | [15] | |

| SQUU-B (OSCC) | IC50 (48h) | Not specified | [15] | |

| SAS (OSCC) | IC50 (48h) | Not specified | [15] | |

| NA (OSCC) | IC50 (48h) | Not specified | [15] |

Experimental Protocols

To facilitate further research into the biological relevance of 10-Oxo Docetaxel, this section provides detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Docetaxel and 10-Oxo Docetaxel

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of Docetaxel and 10-Oxo Docetaxel in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drugs).

-

Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[16][17][18]

Tubulin Polymerization Assay (Cell-Based)

This assay determines the effect of a compound on the equilibrium between soluble (monomeric) and polymerized (microtubule) tubulin within cells.

Materials:

-

Cultured cells

-

Docetaxel and 10-Oxo Docetaxel

-

Hypotonic Lysis Buffer (1 mM MgCl2, 2 mM EGTA, 0.5% NP-40, 20 mM Tris-HCl pH 6.8, with protease inhibitors)

-

RIPA buffer with DNase

-

BCA protein assay kit

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membranes

-

Primary antibody (e.g., anti-α-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent detection reagent and imaging system

Procedure:

-

Treat cultured cells with varying concentrations of Docetaxel, 10-Oxo Docetaxel, or vehicle control for a specified time (e.g., 12 hours).

-

Harvest the cells and lyse them in hypotonic lysis buffer.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to separate the soluble fraction (supernatant) from the polymerized fraction (pellet).

-

Carefully collect the supernatant (soluble tubulin).

-

Resuspend the pellet (polymerized tubulin) in RIPA buffer with DNase.

-

Determine the protein concentration of both the soluble and polymerized fractions using a BCA assay.

-

Perform SDS-PAGE and Western blotting on equal amounts of protein from both fractions.

-

Probe the membrane with an anti-α-tubulin antibody.

-

Detect the protein bands using a chemiluminescent substrate and quantify the band intensities.

-

Express the amount of polymerized tubulin as a percentage of the total tubulin (soluble + polymerized).[8][10][19][20]

LC-MS/MS for Quantification in Biological Samples

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed and validated for the simultaneous quantification of Docetaxel and 10-Oxo Docetaxel in plasma.

General Parameters:

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction of plasma samples.

-

Internal Standard: Paclitaxel is commonly used.

-

Chromatography: A C18 reverse-phase column with an isocratic or gradient mobile phase (e.g., acetonitrile (B52724) and water with formic acid or ammonium (B1175870) acetate).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). Specific precursor-to-product ion transitions for Docetaxel (e.g., m/z 830.3 → 548.8) and 10-Oxo Docetaxel would need to be determined.[11][21][22][23]

Signaling Pathways and Mechanism of Action

The established mechanism of action for taxanes, including Docetaxel, is the stabilization of the microtubule network. By binding to the β-tubulin subunit of microtubules, they promote the assembly of tubulin into stable, non-functional microtubules and inhibit their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis. Given its structural similarity, 10-Oxo Docetaxel is presumed to act via the same mechanism. The key difference in biological activity would likely stem from variations in its binding affinity to β-tubulin.

Conclusion and Future Directions

10-Oxo Docetaxel is a compound of significant interest due to its close relationship with the widely used chemotherapeutic agent, Docetaxel. While its primary role is recognized as a synthetic intermediate and a potential impurity, preliminary data from related compounds suggest it may possess potent anti-cancer activity. The biological relevance of 10-Oxo Docetaxel formation is therefore twofold:

-

As a quality control parameter: Its presence in Docetaxel formulations could impact the overall efficacy and toxicity of the treatment.

-

As a potential therapeutic agent in its own right: If its purported anti-tumor properties are confirmed and superior to or distinct from Docetaxel, it could represent a new avenue for drug development.

Future research should prioritize direct, quantitative comparisons of the cytotoxicity and anti-proliferative effects of 10-Oxo Docetaxel and Docetaxel across a panel of cancer cell lines. Furthermore, studies to definitively rule in or out its formation as a biological metabolite in vivo are warranted. The experimental protocols provided in this guide offer a robust framework for undertaking such investigations, which will be crucial in fully elucidating the biological relevance of 10-Oxo Docetaxel.

References

- 1. benchchem.com [benchchem.com]

- 2. kyberlife.com [kyberlife.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]

- 7. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. lifesciences.danaher.com [lifesciences.danaher.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. daneshyari.com [daneshyari.com]

- 22. researchgate.net [researchgate.net]

- 23. Determination of docetaxel in dried blood spots by LC–MS/MS: Method development, validation and clinical application [ouci.dntb.gov.ua]

In Vitro Anticancer Efficacy of 10-Oxo Docetaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel (B913), a prominent member of the taxane (B156437) family of chemotherapeutic agents, exerts its potent anticancer effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Modifications to the docetaxel structure offer the potential for enhanced efficacy and improved pharmacological properties. One such derivative is 10-Oxo Docetaxel, a novel taxoid that has garnered interest for its potential antitumor activities. This technical guide provides a comprehensive overview of the in vitro screening of 10-Oxo Docetaxel and its closely related analogue, 10-oxo-7-epidocetaxel, against cancer cell lines. Due to the limited availability of direct quantitative data for 10-Oxo Docetaxel, this guide incorporates findings from its well-studied analogue, 10-oxo-7-epidocetaxel, to provide a comparative analysis of its anticancer potential relative to the parent compound, Docetaxel.

Comparative Cytotoxicity and Biological Activity

While direct quantitative in vitro screening data for 10-Oxo Docetaxel against a panel of cancer cell lines is not extensively available in published literature, studies on the closely related analogue, 10-oxo-7-epidocetaxel (10-O-7ED), provide significant insights into its potential anticancer activity. A key study by Manjappa et al. investigated the in vitro anti-proliferative and anti-metastatic properties of 10-O-7ED in comparison to Docetaxel (Taxotere®, TXT).[1][2]

Key Findings:

-

Enhanced Cytotoxicity: 10-O-7ED exhibited significantly higher cytotoxicity against cancer cells after 48 and 72 hours of exposure compared to a 22-hour study.[1][2]

-

Superior Anti-Metastatic Potential: In in vitro assays, 10-O-7ED demonstrated a significant increase in anti-metastatic activity compared to Docetaxel.[1][2]

-

Cell Cycle Arrest: While Docetaxel primarily caused cell cycle arrest in the S phase, 10-O-7ED induced a more pronounced arrest in the G2-M phase, a hallmark of taxane activity.[1][2]

These findings suggest that the 10-oxo modification may contribute to enhanced and sustained cytotoxic and anti-metastatic effects.

Data Summary

The following tables summarize the available qualitative and comparative data for 10-oxo-7-epidocetaxel and the known quantitative data for Docetaxel to provide a framework for comparison.

Table 1: Qualitative In Vitro Activity of 10-oxo-7-epidocetaxel vs. Docetaxel

| Feature | 10-oxo-7-epidocetaxel (10-O-7ED) | Docetaxel (TXT) | Reference |

| Cytotoxicity | Significantly higher after 48 and 72 hours | Standard | [1][2] |

| Anti-Metastatic Activity | Significantly increased | Standard | [1][2] |

| Cell Cycle Arrest | Predominantly G2-M phase | Predominantly S phase | [1][2] |

Table 2: IC50 Values of Docetaxel against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PC-3 | Prostate Cancer | 3.72 | [3] |

| DU-145 | Prostate Cancer | 4.46 | [3] |

| LNCaP | Prostate Cancer | 1.13 | [3] |

| A549 | Non-Small Cell Lung Cancer | ~10 | [4] |

| H460 | Non-Small Cell Lung Cancer | Not Specified | [4] |

| SMMC-7721 | Hepatocellular Carcinoma | 0.5 | [5] |

Experimental Protocols

This section details the methodologies for key in vitro assays used to screen taxane derivatives like 10-Oxo Docetaxel.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of 10-Oxo Docetaxel, Docetaxel (as a positive control), and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compounds for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

-

Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is quantified.

In Vitro Anti-Metastatic Assays

This assay assesses the ability of cancer cells to move through a porous membrane.

-

Chamber Setup: Transwell inserts with a porous membrane are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Cell Seeding: Cancer cells, pre-treated with the test compounds, are seeded in the upper chamber in a serum-free medium.

-

Incubation: The plate is incubated to allow cell migration towards the chemoattractant.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

This assay is similar to the migration assay but with the addition of an extracellular matrix (ECM) layer (e.g., Matrigel) on the porous membrane to mimic the basement membrane. This assesses the ability of cells to degrade the ECM and invade.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro screening of 10-Oxo Docetaxel.

Docetaxel Signaling Pathway

Caption: Proposed signaling pathway of 10-Oxo Docetaxel.

Logical Relationship of In Vitro Screening

References

Early Preclinical Studies of 10-Oxo Docetaxel: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel (B913) is a novel taxoid and a known intermediate in the synthesis of the widely used anticancer agent Docetaxel.[1][2] While its primary role has been as a synthetic precursor, interest in its intrinsic anti-tumor properties is emerging. This technical guide provides a comprehensive overview of the early preclinical data available for 10-Oxo Docetaxel and its closely related analogue, 10-oxo-7-epidocetaxel, offering insights into its potential as a therapeutic agent. Direct preclinical studies on 10-Oxo Docetaxel are limited; therefore, this document leverages data from its analogue to provide a comparative analysis against the parent compound, Docetaxel.

Core Focus: Cytotoxicity and Anti-Metastatic Potential

Preclinical investigations have centered on the in vitro and in vivo anticancer efficacy of 10-oxo-7-epidocetaxel (10-O-7ED) in comparison to Docetaxel (Taxotere®, TXT). These studies provide the foundational data for understanding the potential therapeutic profile of the 10-oxo functional group in the docetaxel scaffold.

In Vitro Efficacy

The in vitro anticancer activity of 10-oxo-7-epidocetaxel has been evaluated through anti-proliferative and anti-metastatic assays.

Table 1: Summary of In Vitro Anti-Proliferative and Anti-Metastatic Activity

| Compound | Assay | Key Findings |

| 10-oxo-7-epidocetaxel (10-O-7ED) | Anti-Proliferative (Cytotoxicity) | Showed significantly higher cytotoxicity after 48 and 72 hours of exposure compared to 22 hours.[3][4] |

| 10-oxo-7-epidocetaxel (10-O-7ED) | Anti-Metastatic | Demonstrated significantly increased in vitro anti-metastatic activity compared to Docetaxel (TXT).[3][4] |

| Docetaxel (TXT) | Cell Cycle Arrest | Caused a greater arrest of cells in the S phase at lower concentrations.[3][4] |

| 10-oxo-7-epidocetaxel (10-O-7ED) | Cell Cycle Arrest | Induced a more significant cell cycle arrest at the G2-M phase, particularly at higher concentrations.[3][4] |

In Vivo Efficacy

In vivo studies using a B16F10 experimental metastasis mouse model have provided preliminary evidence of the anti-tumor efficacy and safety profile of 10-oxo-7-epidocetaxel.

Table 2: In Vivo Anti-Metastatic Efficacy and Toxicity in B16F10 Mouse Model

| Treatment Group | Parameter | Result | Significance (vs. Control) |

| Control | Surface Metastatic Nodules | 348 ± 56 | - |

| 10-oxo-7-epidocetaxel (10-O-7ED) | Surface Metastatic Nodules | 107 ± 49 | ***p < .0001 |

| Control | Body Weight Change (at day 20) | Significant weight loss | *p < .05 |

| 10-oxo-7-epidocetaxel (10-O-7ED) | Body Weight Change (at day 20) | ~4% increase in mean group weight | - |

| Docetaxel (TXT) with 10% 10-O-7ED | Acute Toxicity | Reduced toxicity compared to TXT alone.[3][4] | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following are standard protocols employed in the assessment of taxane-based compounds.

In Vitro Anti-Proliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells, such as B16F10 melanoma cells, are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 10-oxo-7-epidocetaxel or Docetaxel) for different time points (e.g., 22, 48, and 72 hours).[1]

-

MTT Addition: Following the incubation period, the culture medium is removed, and an MTT solution is added to each well. The plate is incubated to allow for the metabolic conversion of MTT by viable cells.[1]

-

Solubilization and Absorbance Reading: A solubilizing agent is added to dissolve the formazan (B1609692) crystals, and the absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Anti-Metastatic Assay

This assay is designed to evaluate the ability of a compound to inhibit the invasion and migration of cancer cells through a basement membrane matrix.

-

Cell Seeding: Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert.[1]

-

Compound Treatment: The cells are treated with the test compounds.[1]

-

Incubation: The plate is incubated to permit cell invasion through the Matrigel matrix towards a chemoattractant in the lower chamber.[1]

-

Cell Staining and Counting: Non-invading cells on the upper surface of the insert are removed. The invading cells on the lower surface are fixed, stained, and counted under a microscope.[1]

Visualizing Experimental Workflows and Mechanisms

To further elucidate the experimental processes and the proposed mechanism of action, the following diagrams are provided.

The primary mechanism of action for Docetaxel involves the stabilization of microtubules, which disrupts the normal process of cell division and ultimately leads to apoptosis.[5] Due to its structural similarity, it is highly probable that 10-Oxo Docetaxel shares this fundamental mechanism.

References

CAS number and molecular weight of 10-Oxo Docetaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

10-Oxo Docetaxel (B913), also known as Docetaxel Impurity B, is a key derivative of Docetaxel.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 167074-97-7 | [1][2] |

| Molecular Formula | C₄₃H₅₁NO₁₄ | [1] |

| Molecular Weight | 805.86 g/mol | [1] |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 10-Oxo Docetaxel from Docetaxel is not explicitly available in the reviewed scientific literature. However, based on fundamental organic chemistry principles, 10-Oxo Docetaxel can be prepared by the selective oxidation of the secondary alcohol at the C-10 position of the Docetaxel core.

Plausible Synthetic Pathway:

The synthesis would involve the oxidation of the hydroxyl group at the C-10 position of Docetaxel to a ketone. A variety of oxidizing agents could be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions to avoid over-oxidation or side reactions at other sensitive functional groups of the Docetaxel molecule.

-

Suggested Reagents: Mild oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) would be suitable candidates. These reagents are known for their high efficiency and selectivity in oxidizing secondary alcohols to ketones under mild conditions.

-

Reaction Conditions: The reaction would typically be carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃), at low temperatures (e.g., -78 °C to room temperature) to minimize side reactions.

-

Purification: Following the reaction, purification of the crude product would be necessary to isolate 10-Oxo Docetaxel from the starting material, reagents, and any byproducts. This would likely involve chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).[4]

Biological Activity and Mechanism of Action

10-Oxo Docetaxel is described as a novel taxoid with notable anti-tumor properties.[3] While direct and extensive studies on 10-Oxo Docetaxel are limited, research on the structurally similar compound, 10-oxo-7-epidocetaxel, provides significant insights into its potential biological activity.[5]

Cytotoxicity and Anti-Metastatic Activity

A study on 10-oxo-7-epidocetaxel demonstrated that it possesses significant cytotoxic effects against cancer cells, with its cytotoxicity being notably higher after 48 and 72 hours of treatment compared to a 22-hour period.[5] Furthermore, this analog exhibited significantly increased in vitro anti-metastatic activity compared to Docetaxel.[5]

| Compound | Time Point | Key Finding | Reference |

| 10-oxo-7-epidocetaxel | 48 and 72 hours | Caused significantly higher cytotoxicity compared to the 22-hour study. | [5] |

| Docetaxel | Not specified | Standard cytotoxic agent used for comparison. | [5] |

| Comparison | Not specified | 10-oxo-7-epidocetaxel showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. | [5] |

Mechanism of Action

The primary mechanism of action for taxanes like Docetaxel is the stabilization of microtubules.[6] This disruption of microtubule dynamics interferes with the normal process of cell division, leading to an arrest of the cell cycle at the G2/M phase and ultimately inducing apoptotic cell death.[7][8] Due to its structural similarity to Docetaxel, it is highly probable that 10-Oxo Docetaxel shares this fundamental mechanism of action. Differences in potency or specific cellular effects may arise from variations in its binding affinity to β-tubulin or altered cellular uptake and efflux dynamics.

Signaling Pathways

Specific studies delineating the signaling pathways affected by 10-Oxo Docetaxel have not been identified. However, based on the extensive research on Docetaxel, it is anticipated that 10-Oxo Docetaxel influences similar intracellular signaling cascades that regulate cell cycle progression and apoptosis.

Key signaling pathways affected by Docetaxel, and likely by 10-Oxo Docetaxel, include:

-

MAPK/ERK Pathway: Docetaxel has been shown to suppress the phosphorylation of ERK1/2 and p38, suggesting that the MAPK signaling pathway plays a crucial role in its anti-proliferative effects.[7][9]

-

PI3K/Akt Pathway: Docetaxel treatment can lead to a decrease in the levels of phosphorylated Akt, a key pro-survival kinase.[10]

-

Bcl-2 Family Proteins: Docetaxel can induce the phosphorylation of anti-apoptotic proteins like Bcl-2 and downregulate Bcl-xL, thereby promoting apoptosis.[7]

-

p53 Pathway: In cells with wild-type p53, Docetaxel can induce its expression, contributing to apoptosis.[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of 10-Oxo Docetaxel's biological activity.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

10-Oxo Docetaxel stock solution (in DMSO)

-

Paclitaxel (positive control)

-

Nocodazole (negative control)

-

96-well microplate reader with temperature control (37 °C) and absorbance measurement at 340 nm.[11]

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

-

Add GTP to the reaction mixture.

-

Add 10-Oxo Docetaxel, control compounds, or vehicle (DMSO) to the wells of a pre-chilled 96-well plate.

-

Add the tubulin/GTP mixture to the wells.

-

Immediately place the plate in the microplate reader pre-warmed to 37 °C.

-

Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes. An increase in absorbance indicates microtubule polymerization.[11]

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

-

Materials:

-

Cancer cell line of interest

-